N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals This compound is characterized by its unique structure, which includes an indole moiety, a quinoline ring, and a carboxamide group
Preparation Methods
The synthesis of N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Quinoline Ring Formation: The quinoline ring can be constructed using the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling Reaction: The final step involves coupling the indole and quinoline moieties through an amide bond formation using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.
Reduction: The quinoline ring can be reduced using hydrogenation catalysts like palladium on carbon, resulting in the formation of tetrahydroquinoline derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The indole moiety can form hydrogen bonds with enzymes and receptors, inhibiting their activity. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell apoptosis. These interactions make the compound a potential candidate for drug development .
Comparison with Similar Compounds
Similar compounds to N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE include:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also contains an indole moiety and is used in pharmaceutical research.
N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide: This compound has a similar indole structure but with a thiophene ring instead of a quinoline ring.
The uniqueness of N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE lies in its combination of the indole and quinoline moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H25N3O3 |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxamide |
InChI |
InChI=1S/C27H25N3O3/c1-17-19(20-10-5-6-11-23(20)29-17)14-15-28-26(32)22-16-21-24(12-7-13-25(21)31)30(27(22)33)18-8-3-2-4-9-18/h2-6,8-11,16,29H,7,12-15H2,1H3,(H,28,32) |
InChI Key |
SIKWRNZJWLAKFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC4=C(CCCC4=O)N(C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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